Solubility Profile of (7-Bromoquinolin-6-yl)methanamine in DMSO and Water: A Guide for Drug Discovery Applications
Solubility Profile of (7-Bromoquinolin-6-yl)methanamine in DMSO and Water: A Guide for Drug Discovery Applications
An In-Depth Technical Guide for Researchers
Abstract
(7-Bromoquinolin-6-yl)methanamine is a heterocyclic amine of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in common laboratory solvents is paramount for its effective use in these applications. Dimethyl sulfoxide (DMSO) is the standard for creating concentrated stock solutions for high-throughput screening, while aqueous solubility is a critical determinant of a compound's behavior in biological assays and its potential for oral bioavailability. This guide provides a comprehensive analysis of the theoretical solubility of (7-Bromoquinolin-6-yl)methanamine, grounded in its physicochemical properties. It further outlines detailed, field-proven experimental protocols for the quantitative determination of its solubility in both DMSO and aqueous media, designed to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Solubility
In the landscape of drug discovery and development, a compound's solubility is a foundational physicochemical property that dictates its path forward. Poor solubility can lead to a cascade of challenges, including unreliable results in in-vitro bioassays, difficulties in formulation, and ultimately, poor bioavailability. (7-Bromoquinolin-6-yl)methanamine, as a substituted quinoline, belongs to a class of compounds known for a wide spectrum of biological activities.[1] Its structure, featuring a hydrophobic bromoquinoline core and a basic aminomethyl group, presents a classic solubility challenge: achieving sufficient concentration in aqueous buffers for biological testing while maintaining stability in organic solvents for storage.
This guide serves as a senior-level resource, moving beyond simple data provision to explain the causal relationships between molecular structure and solubility. We will first dissect the theoretical underpinnings of (7-Bromoquinolin-6-yl)methanamine's solubility and then provide robust, step-by-step protocols for its empirical determination.
Physicochemical Profile of (7-Bromoquinolin-6-yl)methanamine
To predict a compound's solubility, one must first understand its fundamental physicochemical characteristics. While specific experimental data for (7-Bromoquinolin-6-yl)methanamine is not widely published, we can deduce its likely properties from its structure and data on analogous compounds.
Chemical Structure:
The structure consists of a planar, aromatic quinoline ring system, which is inherently hydrophobic. The bromine atom further increases lipophilicity.[2] The key to its aqueous solubility lies in the primary amine of the methanamine substituent, which can act as a hydrogen bond donor and acceptor and can be protonated to form a more soluble salt.[3]
Table 1: Predicted Physicochemical Properties
| Property | Value / Prediction | Rationale & Implication |
| Molecular Formula | C₁₀H₉BrN₂ | Confirmed by structural analysis. |
| Molecular Weight | 237.10 g/mol | Calculated from the molecular formula. |
| CAS Number | Not assigned | As of early 2026, a specific CAS number is not publicly registered. Researchers should use the structure or InChIKey for identification. |
| Predicted logP | ~2.5 - 3.5 | The bromoquinoline core is hydrophobic (quinoline logP ≈ 2.0, bromine adds ~0.9). The methanamine group slightly reduces this. A higher logP suggests lower intrinsic aqueous solubility. |
| Predicted pKa | ~8.5 - 9.5 | The primary aliphatic amine is basic. This pKa is typical for benzylamine-like structures. This value is critical, as it dictates the ionization state at physiological pH. |
| Hydrogen Bond Donors | 2 (from -NH₂) | The amine group can donate hydrogen bonds, aiding solvation in protic solvents like water. |
| Hydrogen Bond Acceptors | 2 (N in quinoline, N in amine) | The nitrogen atoms can accept hydrogen bonds, contributing to solubility in protic solvents. |
Theoretical Solubility Analysis
Solubility in DMSO
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a vast range of organic compounds.[4][5] For (7-Bromoquinolin-6-yl)methanamine, high solubility in DMSO is expected.
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Mechanism : DMSO is an excellent hydrogen bond acceptor and has a large dipole moment. It can effectively solvate both the polar amine group and the large, polarizable bromoquinoline ring system. The primary barrier to solubility for many compounds is the energy required to break up the crystal lattice.[6] While this energy is unknown for this specific molecule, DMSO is generally effective at overcoming it for complex organic molecules.
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Expectation : Solubility is likely to be high, easily exceeding the 10-20 mM concentrations typically required for stock solutions in screening campaigns.[6][7] However, empirical verification is essential, as unforeseen crystal packing forces can sometimes limit solubility even in powerful solvents.
Solubility in Water
Aqueous solubility is more complex and highly dependent on pH.
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Intrinsic Solubility (S₀) : The solubility of the neutral, un-ionized form of the molecule is expected to be low due to the large, hydrophobic bromoquinoline core.
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pH-Dependent Solubility : The primary amine group is basic and will exist in equilibrium with its protonated (ammonium) form in water. This equilibrium is governed by the compound's pKa and the pH of the solution.
Below the pKa, the protonated, cationic form dominates. This charged species is significantly more polar and will have much higher solubility in water than the neutral form. The relationship is described by the Henderson-Hasselbalch equation, and the total solubility (S) can be expressed as:
S = S₀ * (1 + 10^(pKa - pH))
This equation illustrates that as the pH decreases (becomes more acidic) relative to the pKa, the total solubility will increase dramatically. For biological assays typically conducted at pH 7.4, the compound will be significantly protonated (since pH < pKa), enhancing its solubility.
Caption: pH-dependent equilibrium of (7-Bromoquinolin-6-yl)methanamine in water.
Experimental Determination of Solubility
While theoretical analysis is invaluable, it must be confirmed by empirical data. The following sections provide detailed protocols for quantitatively measuring the solubility of (7-Bromoquinolin-6-yl)methanamine.
Protocol 1: Maximum Thermodynamic Solubility in DMSO
This protocol determines the equilibrium solubility of the compound in pure DMSO, which is crucial for preparing the highest possible concentration of a stock solution.
Rationale: This method creates a saturated solution and allows it to reach thermodynamic equilibrium over 24 hours. Centrifugation separates the undissolved solid, and the concentration of the resulting supernatant represents the maximum solubility.[4]
Caption: Workflow for determining thermodynamic solubility in DMSO.
Step-by-Step Methodology:
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Preparation: Accurately weigh approximately 5-10 mg of (7-Bromoquinolin-6-yl)methanamine into a tared 2 mL microcentrifuge tube.
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Dissolution: Add a known volume of anhydrous DMSO (e.g., 200 µL). The goal is to create a slurry (a supersaturated solution) where solid material is clearly visible.
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Mixing: Vortex the tube vigorously for at least 5 minutes to break up aggregates and promote dissolution.
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Equilibration: Incubate the tube at a constant temperature (e.g., 25 °C) on a shaker or rotator for 24 hours. This step is critical to ensure the solution has reached thermodynamic equilibrium.
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Separation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes to pellet all undissolved solid material.
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Sampling: Carefully remove a small, known volume (e.g., 10 µL) of the clear supernatant without disturbing the pellet.
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Dilution & Quantification: Perform a significant and accurate serial dilution of the supernatant into a suitable analysis solvent (e.g., acetonitrile or methanol). Quantify the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve prepared with the same compound.
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Calculation: Back-calculate the original concentration in the supernatant to determine the maximum solubility in mg/mL or molarity.
Protocol 2: Thermodynamic Aqueous Solubility (Shake-Flask Method)
This is the gold-standard method for determining the true thermodynamic solubility of a compound in an aqueous medium at a specific pH.[8]
Rationale: By agitating an excess of the solid compound in a buffer for an extended period (24-72 hours), this method ensures that a true equilibrium between the solid and solution phases is achieved. It is labor-intensive but provides the most reliable and fundamental solubility value.
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- 3. Amines [arcomedeng.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
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- 7. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
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